Cas no 19573-22-9 (Azidocyclohexane)

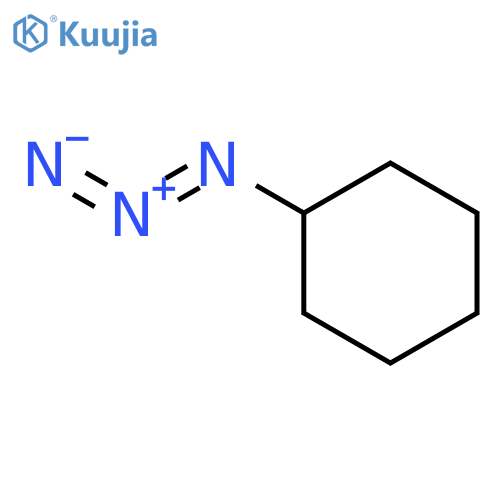

Azidocyclohexane structure

Azidocyclohexane 化学的及び物理的性質

名前と識別子

-

- Cyclohexane, azido-

- azidocyclohexane

- Azido-cyclohexan

- azido-cyclohexane

- Cyclohexane,azido

- cyclohexylazide

- cyclohexyldiazoazamethene

- Cyclohexyl azide

- 1-Azidocyclohexane

- F79492

- SCHEMBL14015255

- DTXSID9074014

- NSC-30398

- A903546

- cyclohexylazide; azido-cyclohexane;

- NSC30398

- AKOS010633152

- NSC 30398

- 19573-22-9

- F1907-3365

- EN300-80012

- DS-010651

- Azidocyclohexane

-

- インチ: InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2

- InChIKey: ODSNIGPBQIINLA-UHFFFAOYSA-N

- ほほえんだ: N(C1CCCCC1)=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 125.09500

- どういたいしつりょう: 125.095

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 14.4Ų

じっけんとくせい

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 49.75000

- LogP: 2.08216

Azidocyclohexane セキュリティ情報

Azidocyclohexane 税関データ

- 税関コード:2929909090

- 税関データ:

中国税関コード:

2929909090概要:

292929909090他の窒素含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

292929909090他の窒素機能を有する化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Azidocyclohexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-80012-0.5g |

azidocyclohexane |

19573-22-9 | 95.0% | 0.5g |

$156.0 | 2025-03-21 | |

| Enamine | EN300-80012-10.0g |

azidocyclohexane |

19573-22-9 | 95.0% | 10.0g |

$1100.0 | 2025-03-21 | |

| Enamine | EN300-80012-2.5g |

azidocyclohexane |

19573-22-9 | 95.0% | 2.5g |

$351.0 | 2025-03-21 | |

| TRC | A284151-500mg |

Azidocyclohexane |

19573-22-9 | 500mg |

$ 250.00 | 2022-06-08 | ||

| TRC | A284151-1g |

Azidocyclohexane |

19573-22-9 | 1g |

$ 390.00 | 2022-06-08 | ||

| 1PlusChem | 1P00AWI4-5g |

azidocyclohexane |

19573-22-9 | 97% | 5g |

$644.00 | 2025-02-25 | |

| Aaron | AR00AWQG-5g |

azidocyclohexane |

19573-22-9 | 97% | 5g |

$630.00 | 2023-12-14 | |

| Aaron | AR00AWQG-500mg |

azidocyclohexane |

19573-22-9 | 95% | 500mg |

$240.00 | 2025-01-23 | |

| Aaron | AR00AWQG-1g |

azidocyclohexane |

19573-22-9 | 95% | 1g |

$302.00 | 2025-01-23 | |

| A2B Chem LLC | AF07884-1g |

Azidocyclohexane |

19573-22-9 | 97% | 1g |

$273.00 | 2024-04-20 |

Azidocyclohexane 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

2. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563

-

3. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

19573-22-9 (Azidocyclohexane) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量